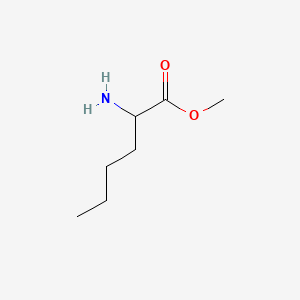

Methyl 2-aminohexanoate

Description

Significance of α-Amino Acid Esters as Synthetic Intermediates

The significance of α-amino acid esters as synthetic intermediates is multifaceted. Their esterification serves two primary purposes: protecting the carboxylic acid functionality and enhancing solubility in organic solvents, which is crucial for many chemical reactions. This protection prevents the carboxylic acid from undergoing unwanted reactions while other parts of the molecule are being modified.

These compounds are fundamental in peptide synthesis , where they act as the nucleophilic component in the formation of peptide bonds. The ester group is typically deprotected at a later stage to reveal the C-terminus of the peptide chain. Furthermore, α-amino acid esters are extensively used in medicinal chemistry as precursors for the synthesis of a wide variety of therapeutic agents. Their inherent chirality also makes them invaluable chiral building blocks , allowing for the stereoselective synthesis of complex natural products and pharmaceuticals. The ability to introduce specific stereochemistry is paramount in drug design, as different enantiomers of a molecule can have vastly different biological activities.

Overview of Methyl 2-Aminohexanoate in Contemporary Chemical Synthesis

This compound, the methyl ester of the non-proteinogenic amino acid norleucine, exemplifies the utility of α-amino acid esters. Norleucine is an isomer of the more common amino acid leucine, and its incorporation into peptides can offer unique properties. wikipedia.org this compound, available as a racemic mixture or as its individual (S) and (R) enantiomers (typically as the hydrochloride salt), serves as a key building block in synthetic endeavors.

Its primary application lies in the synthesis of peptides and peptidomimetics. The incorporation of norleucine residues, facilitated by the use of its methyl ester, can enhance the metabolic stability of peptides due to its non-natural structure. This makes it a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles. Moreover, as a chiral building block, it provides a six-carbon chain with a defined stereocenter at the α-position, a structural motif present in various natural products and bioactive molecules.

Historical Context of Amino Acid Ester Research Methodologies

The esterification of amino acids has been a cornerstone of organic chemistry for over a century. Early methods, often referred to as the Fischer-Speier esterification, involved the reaction of the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. While effective, these methods often required harsh conditions and long reaction times.

Over the years, a plethora of milder and more efficient methods have been developed. A significant advancement was the use of thionyl chloride (SOCl₂) in an alcohol , which converts the alcohol to the corresponding alkyl chloride in situ, facilitating the esterification under relatively mild conditions. Another widely adopted method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) . This reagent system has proven to be a convenient and efficient way to prepare amino acid methyl esters, including their hydrochloride salts, often at room temperature and with good to excellent yields. google.com This method's compatibility with a wide range of amino acids, both natural and synthetic, has contributed to its widespread use in modern synthetic laboratories. The evolution of these methodologies reflects the continuous drive in chemical research for greater efficiency, milder reaction conditions, and broader applicability.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-aminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZNFYXAPXOARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Aminohexanoate and Analogs

Conventional Chemical Synthesis Approaches

Traditional organic chemistry provides a robust toolkit for the synthesis of Methyl 2-aminohexanoate. These methods often involve the protection of the reactive amine group, followed by esterification of the carboxylic acid, or direct conversion from suitable precursors.

Direct Esterification and Amine Protection Strategies

The synthesis of amino acid methyl esters, such as this compound, is commonly achieved through the direct esterification of the parent amino acid, 2-aminohexanoic acid. A significant challenge in this process is the presence of the nucleophilic amino group, which can interfere with the esterification reaction. To circumvent this, two primary strategies are employed: amine protection followed by esterification, or direct esterification under conditions that favor the formation of the ester over side reactions.

Protecting the amino group, often with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is a widely used approach. The protected amino acid can then be esterified under standard conditions. Subsequently, the protecting group is removed to yield the desired amino acid ester. rsc.org A more direct and efficient method involves the simultaneous esterification and protection of the amine as a salt. For instance, reacting an amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature provides the corresponding methyl ester hydrochloride in good to excellent yields. nih.gov This method is advantageous as it often requires a simple workup, involving the evaporation of the solvent and excess reagent. nih.gov

| Entry | Amino Acid | Reagent | Conditions | Yield (%) |

| 1 | Glycine (B1666218) | TMSCl, Methanol | Room Temp. | 98 |

| 2 | L-Alanine | TMSCl, Methanol | Room Temp. | 97 |

| 3 | L-Valine | TMSCl, Methanol | Room Temp. | 96 |

| 4 | L-Leucine | TMSCl, Methanol | Room Temp. | 98 |

| Table 1: Synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/Methanol method. Data adapted from a general procedure for amino acid esterification. nih.gov |

Synthesis from Carboxylic Acid Precursors

This compound is synthesized directly from its corresponding carboxylic acid precursor, 2-aminohexanoic acid. The Fischer-Speier esterification is a classic method, which involves heating the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid or gaseous hydrochloric acid. nih.gov The acidic conditions protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol, while also protecting the amino group as its ammonium (B1175870) salt, thus preventing it from interfering with the reaction.

Another approach involves the use of thionyl chloride (SOCl₂) in methanol. This reaction proceeds via the formation of an acid chloride intermediate, which is then rapidly esterified by methanol. This method is highly effective but requires careful handling due to the corrosive and reactive nature of thionyl chloride. nih.gov These methods highlight the direct conversion from the readily available amino acid precursor to its methyl ester. nih.govyoutube.com

Multistep Synthetic Routes for Complex Derivatives

The fundamental structure of this compound can be incorporated into more complex molecules through multistep synthetic sequences. These routes are essential for creating derivatives with specific functionalities for applications in medicinal chemistry and materials science. For example, enantiomerically enriched functionalized 2-aminopropylphosphonates, which are structural analogs, can be synthesized from N-protected (aziridin-2-yl)methylphosphonates. mdpi.com This strategy involves a regioselective aziridine (B145994) ring-opening reaction, demonstrating a sophisticated method for introducing an amino group and other functionalities. mdpi.com

The synthesis of such complex derivatives often begins with a chiral precursor or involves an asymmetric step to establish the desired stereochemistry. For instance, the synthesis of optically pure (+)-4-methylphenylglycine derivatives has been achieved from aldehydes using N,O-dialkylated hydroxylamines and masked acyl cyanide reagents, employing a chiral auxiliary to guide the stereochemical outcome. nih.gov Similarly, the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives, which are important heterocyclic compounds in drug discovery, often involves multistep procedures starting from simpler building blocks like methyl acetoacetate. google.com These examples underscore the versatility of synthetic chemistry in creating structurally diverse molecules based on an amino ester framework.

Chemoenzymatic and Biocatalytic Synthesis

In response to the growing demand for enantiomerically pure compounds and more sustainable chemical processes, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to conventional synthesis. These approaches utilize enzymes to catalyze key transformations with high selectivity.

Enzymatic Resolution for Enantiopure this compound

The production of enantiopure this compound from a racemic mixture is effectively achieved through enzymatic kinetic resolution. This technique relies on the ability of certain enzymes, particularly lipases, to selectively react with one enantiomer over the other. researchgate.net In a typical resolution of racemic this compound, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) can be used to selectively acylate one of the enantiomers (e.g., the R-enantiomer) in the presence of an acyl donor like vinyl hexanoate (B1226103). researchgate.net

This results in the formation of an N-acylated product, leaving the unreacted S-enantiomer of this compound in high enantiomeric excess. researchgate.net The acylated and unacylated enantiomers can then be separated by standard chromatographic techniques. The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent selectivity and practical utility for producing enantiopure compounds. researchgate.netulisboa.pt

Transaminase-Mediated Synthesis of Chiral Amines

A more direct and atom-economical approach to chiral amines and their derivatives is the use of amine transaminases (ATAs). nih.govscispace.com These pyridoxal-phosphate (PLP) dependent enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone. researchgate.net To synthesize enantiopure this compound, the corresponding keto-ester, Methyl 2-oxohexanoate, would serve as the substrate.

An (R)- or (S)-selective transaminase transfers an amino group from a suitable donor, such as L-alanine or isopropylamine, to the ketone, producing the desired chiral amino ester with high enantiomeric excess (>99% ee). researchgate.netnih.gov A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often favors the reverse reaction. nih.gov To drive the reaction forward, various strategies have been developed. One common approach is to use a large excess of the amine donor. researchgate.net Another, more sophisticated method involves the in-situ removal of the ketone byproduct. For example, when L-alanine is used as the amine donor, the pyruvate (B1213749) byproduct can be removed by a coupled enzymatic reaction using lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate, thereby shifting the equilibrium towards the desired amine product. nih.gov

| Enzyme Source | Substrate | Amine Donor | Product | Yield (%) | Enantiomeric Excess (%) |

| Vibrio fluvialis ω-TA | Acetophenone | L-Alanine | (S)-α-Methylbenzylamine | 92.1 | >99 |

| Vibrio fluvialis ω-TA | Benzylacetone | L-Alanine | (S)-1-Methyl-3-phenylpropylamine | 90.2 | >99 |

| Table 2: Asymmetric synthesis of chiral amines using whole-cell ω-transaminase (ω-TA) with an integrated pyruvate removal system. nih.gov This data illustrates the high yields and enantioselectivities achievable with transaminase-mediated synthesis. |

These biocatalytic methods represent the cutting edge of amino ester synthesis, offering environmentally benign routes to high-value, optically active compounds.

Whole-Cell Biocatalysis for Alkane Oxidation and Amine Formation

The use of whole-cell biocatalysts in organic synthesis is a burgeoning field, prized for its high enantioselectivity and environmentally benign reaction conditions. researchgate.netmdpi.com These systems leverage the enzymatic machinery within living microorganisms, such as bacteria and fungi, to perform complex chemical transformations, often bypassing the need for costly and toxic heavy metal catalysts. researchgate.netnih.gov A key advantage of whole-cell systems over isolated enzymes is the inherent presence of cofactor regeneration systems, which are crucial for many oxidation and reduction reactions. mdpi.com

While direct terminal oxidation of alkanes to corresponding amines is a significant challenge, biocatalytic approaches for the formation of chiral amines are well-established through methods like enzymatic reductive amination. nih.gov This process typically involves the conversion of a ketone to a chiral amine with high optical purity using enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms). nih.gov For instance, engineered E. coli has been utilized for the enantioselective hydroamination of α-methylstyrene, achieving an 84% conversion rate and a 92% enantiomeric excess (e.e.). nih.gov

Although direct biocatalytic conversion of hexane (B92381) to 2-aminohexanoate is not prominently documented, the existing strategies for producing chiral amino acids from various precursors highlight the potential of this approach. nih.gov For example, d-phenylglycine derivatives have been synthesized from racemic mandelic acid using whole-cell biocatalysis. nih.gov The continuous development and engineering of enzymes and whole-cell systems are expanding their substrate scope and stability, paving the way for more direct and efficient syntheses of α-amino acids like this compound from simple hydrocarbon feedstocks. nih.gov

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliaries and Ligand-Mediated Approaches

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. yale.edu This reagent has been successfully employed on a large scale, from laboratory research to industrial production, for the synthesis of a vast array of chiral amines. yale.edu

In a typical application, tert-butanesulfinamide condenses with an aldehyde or ketone to form a tert-butanesulfinyl imine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral amine. While not a direct alkylation of an amino acid template, this methodology is fundamental for creating the chiral amine core structure.

Furthermore, sulfinamide functionality is a key feature in an increasing number of asymmetric catalysts. yale.edu Chiral sulfinamide-based ligands have been developed for asymmetric transition metal catalysis, and they also form the basis of a class of hydrogen-bonding organocatalysts. yale.edu These catalysts can enhance the acidity of a substrate while providing a chiral environment, enabling transformations like the catalytic asymmetric protonation of nitronates. yale.edu

Stereoselective Alkylation of Chiral Schiff Base Complexes

A highly effective method for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of chiral Schiff base complexes, particularly those involving nickel(II). nih.govrsc.org This approach utilizes a chiral ligand to create a rigid, planar complex with a glycine or alanine (B10760859) Schiff base, which then directs the approach of an alkylating agent to one face of the enolate, leading to high diastereoselectivity.

One notable example is the use of a chiral nickel(II) complex of the Schiff base derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.org The alkylation of this complex with various alkyl halides in the presence of a base like solid sodium hydroxide (B78521) in dimethylformamide (DMF) proceeds with high optical yields. rsc.org Specifically, the synthesis of (S)-2-aminohexanoic acid has been achieved with an optical yield of 70-92% using this method. rsc.org Following alkylation, the diastereomeric complexes can often be separated by chromatography, and subsequent hydrolysis with aqueous HCl yields the optically pure α-amino acid, with the chiral auxiliary being recovered. rsc.org

The choice of the chiral ligand and the reaction conditions are critical for achieving high stereoselectivity. For instance, chiral salen transition metal complexes have also been investigated as catalysts for the phase-transfer Cα-alkylation of aldimine Schiff bases of alanine esters. nih.gov The steric and electronic properties of both the ligand and the substrate have been shown to significantly influence the chemical yield and the enantiomeric excess of the product. nih.gov

| Alkyl Halide | Amino Acid Product | Optical Yield (%) |

| Butyl bromide | (S)-2-Aminohexanoic acid | 70-92 |

| Isopropyl iodide | (S)-Valine | 70-92 |

| Benzyl bromide | (S)-Phenylalanine | 70-92 |

Table 1: Representative optical yields for the alkylation of a chiral nickel(II) Schiff base complex of glycine. Data sourced from rsc.org.

Enantioselective Pathways for α-Amino Acid Derivatives

A variety of enantioselective pathways have been developed for the synthesis of α-amino acid derivatives, offering alternatives to chiral auxiliary-based methods. Organocatalysis has emerged as a powerful tool, providing numerous routes to enantioenriched amino acid derivatives. rsc.org

Key organocatalytic strategies include:

Asymmetric Strecker Reaction: This classic method for amino acid synthesis involves the addition of cyanide to an imine. Enantioselective versions often utilize catalysts that operate through hydrogen-bonding interactions to control the stereochemistry of the cyanide addition. rsc.orgacs.org

Aza-Henry (Nitro-Mannich) Reaction: The enantioselective addition of nitromethane (B149229) to imines, catalyzed by bifunctional catalysts, produces β-nitro-α-amino compounds, which can then be converted to the desired α-amino acid derivatives. rsc.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, such as modified cinchona alkaloids, can be used to mediate the enantioselective alkylation of glycine Schiff bases. acs.org

Another innovative approach involves the use of masked acyl cyanide (MAC) reagents. acs.org These reagents act as umpolung synthons and add to N-Boc-aldimines in a reaction catalyzed by a modified cinchona alkaloid. This method affords the adducts in excellent yields (90-98%) and high enantioselectivities (up to 97.5:2.5 e.r.). acs.org The resulting products can be unmasked to reveal acyl cyanide intermediates, which can then be intercepted by various nucleophiles to generate a range of α-amino acid derivatives, including peptides. acs.org

Furthermore, the enantioselective synthesis of α-amino acid derivatives has been achieved using organoboranes. nih.gov In this method, the Schiff base acetate (B1210297) of glycine tert-butyl ester reacts with B-alkyl-9-BBN derivatives in the presence of a Cinchona alkaloid, such as cinchonidine (B190817) or cinchonine, as the chiral control element. This approach yields optically active (S)- or (R)-α-amino acids in enantiomeric excesses ranging from 54% to 95%. nih.gov

Advanced Synthetic Strategies

Polymer-Supported Synthesis Techniques

Polymer-supported synthesis has become an important technique in organic and combinatorial chemistry, facilitating the preparation and purification of products. acs.orgnih.gov This approach involves anchoring a reactant to a soluble or insoluble polymer support, carrying out the desired chemical transformations, and then cleaving the product from the support.

A prominent example is the synthesis of α-amino acid derivatives via the alkylation of a Schiff base of glycine supported on soluble poly(ethylene glycol) (PEG). acs.orgnih.gov The PEG support not only acts as a carrier but also creates a phase-transfer catalysis environment that accelerates the reaction, often eliminating the need for an external phase-transfer catalyst and a large excess of reagents. acs.orgnih.gov

In this method, the PEG-supported glycine Schiff base is alkylated with a variety of electrophiles in the presence of a carbonate base in a solvent like acetonitrile (B52724). nih.gov The reaction proceeds efficiently even with unreactive or sterically hindered electrophiles. acs.orgnih.gov After the reaction is complete, the product-bound polymer is purified by precipitation and washing. The final α-amino ester is then cleaved from the polymer support, for instance, by transesterification with potassium cyanide. acs.org This technique allows for the generation of a diverse library of α-amino esters in good yields. acs.org

| Alkylating Agent (RX) | Base | Reaction Conditions | Cleavage Yield (%) |

| Butyl Bromide | Cs₂CO₃ | Reflux, 3h | 97 |

| Butyl Chloride | Cs₂CO₃ | Reflux, 6h | 78 |

| Butyl Bromide | Na₂CO₃ | Reflux, 48h | Incomplete |

Table 2: Effect of leaving group and base on the polymer-supported synthesis of Poly(ethylene glycol)-3400 Di(2(N-(diphenylmethylene amino))hexanoate). Data sourced from acs.org.

Synthesis from Biomass-Derived Feedstocks

The conversion of renewable biomass into valuable chemicals represents a cornerstone of green chemistry, offering a sustainable alternative to fossil fuel-based production. rsc.org The synthesis of α-amino acids and their corresponding esters from biomass is an area of intensive research, leveraging abundant natural feedstocks like lignocellulose. pnas.orgresearchgate.net These processes typically involve the catalytic conversion of biomass-derived platform molecules, such as α-hydroxyl acids or α-keto acids, into the desired amino acid framework. pnas.orgnsf.gov

One prominent pathway involves the transformation of lignocellulosic biomass into α-hydroxyl acids. nih.gov These intermediates can then be converted into α-amino acids through a dehydrogenation-reductive amination sequence. pnas.org For instance, a heterogeneous catalyst system using ruthenium nanoparticles on carbon nanotubes (Ru/CNT) has shown exceptional efficiency in this transformation, benefiting from a unique enhancement effect of ammonia (B1221849) (NH₃) on the ruthenium catalyst during the rate-determining dehydrogenation step. pnas.orgnih.gov While research has demonstrated this for amino acids like alanine and leucine, the methodology is broadly applicable and could be adapted for the production of 2-aminohexanoic acid, the direct precursor to this compound. pnas.orgresearchgate.net

Another viable approach is the electrochemical synthesis from biomass-derived α-hydroxyl acids. This method couples the oxidation of an α-hydroxyl acid to an α-keto acid at the anode with the simultaneous reductive amination of the α-keto acid to an amino acid at the cathode. nsf.gov This strategy is energy-efficient as it utilizes both electrode reactions to generate the final product under ambient conditions, highlighting its potential for large-scale, sustainable production. nsf.gov

The table below summarizes key biomass-derived intermediates and the types of amino acids that can be synthesized, illustrating the versatility of these renewable feedstocks.

| Biomass-Derived Intermediate | Catalytic Approach | Resulting Amino Acid Examples |

| α-Hydroxyl Acids (e.g., from Glucose) | Heterogeneous Catalysis (e.g., Ru/CNT) | Alanine, Leucine, Valine, Phenylalanine pnas.orgnih.gov |

| α-Keto Acids | Electrochemical Reductive Amination | Various α-Amino Acids nsf.gov |

| Crude Glycerol (from Biodiesel) | Multifunctional Catalysis (e.g., Ru-Ni/MgO) | Alanine researchgate.net |

| Aromatic Ethers (from Lignin) | Catalytic Hydrogenation & Hydrolysis | Precursors like Cyclohexanone nih.govnih.gov |

Once 2-aminohexanoic acid is produced from these biomass routes, it can be readily esterified to yield this compound in a subsequent step.

Catalytic Production from Related Amino Acids

The direct conversion of a parent amino acid into its corresponding ester is the most straightforward method for producing compounds like this compound. This transformation, known as esterification, is typically achieved using catalytic methods that facilitate the reaction between the carboxylic acid group of the amino acid and an alcohol, in this case, methanol.

Due to the zwitterionic nature of amino acids, their esterification is more challenging than that of simple carboxylic acids and often requires strong acid catalysts to protonate the carboxylate group, making it more susceptible to nucleophilic attack by the alcohol. acs.orgacs.org Sulfuric acid (H₂SO₄) is a classical and effective catalyst for this process. acs.orggoogle.com An improved method involves heating a mixture of the amino acid, sulfuric acid, and methanol while simultaneously adding fresh methanol and distilling it off from the reaction mixture. This continuous removal of water, a byproduct of the reaction, shifts the equilibrium forward, leading to a significant improvement in the ester yield. google.com

Beyond traditional mineral acids, a variety of other catalytic systems have been developed for amino acid esterification, including solid superacids, ionic liquids, and enzymes. acs.orgacs.org Biocatalysis, in particular, has emerged as a sustainable alternative. Enzymes such as lipases can catalyze esterification under mild conditions, offering high selectivity and avoiding the harsh reagents and tedious workup procedures associated with some chemical methods. nih.govresearchgate.net For example, protoglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular α-C-H amination of carboxylic acid esters, representing an advanced biocatalytic route to chiral α-amino esters. nih.gov

The following table details various catalytic systems used for the esterification of amino acids.

| Catalyst Type | Specific Catalyst Example | Key Features |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Effective and widely used; reaction driven by water removal. acs.orggoogle.com |

| Solid Acid | Phosphotungstic Acid (PTA) | Heterogeneous catalyst with high activity. eeer.org |

| Biocatalyst | Lipases (e.g., CAL-B) | Mild reaction conditions, high enantioselectivity. researchgate.net |

| Biocatalyst | Engineered Protoglobin Nitrene Transferases | Enables direct C-H amination to form α-amino esters. nih.gov |

Functionalization via Late-Stage Deoxyfluorinations

Late-stage functionalization is a powerful strategy in medicinal chemistry to modify complex molecules, like natural products or pharmaceuticals, to enhance their biological properties. nih.govnih.gov The introduction of fluorine into a molecule can profoundly alter its metabolic stability, binding affinity, and bioavailability. thieme-connect.comcore.ac.uk Deoxyfluorination, the substitution of a hydroxyl (-OH) group with a fluorine (-F) atom, is a key method for achieving this. core.ac.uk

This technique can be applied to this compound to create novel fluorinated analogs. The hexanoate side chain contains multiple positions where a hydroxyl group could be introduced and subsequently replaced by fluorine. This requires a deoxyfluorinating reagent that is compatible with the ester and amino functionalities present in the molecule.

Several modern reagents have been developed for this purpose, offering advantages over older, more hazardous reagents like DAST (diethylaminosulfur trifluoride), which is thermally unstable. core.ac.uk PhenoFluor, for example, is a crystalline, non-explosive solid that can selectively perform deoxyfluorination on complex alcohols with high functional group tolerance. nih.govnih.gov Other reagents like PyFluor are also effective and can facilitate the deoxyfluorination of primary and secondary alcohols, including those in amino acids, with high selectivity against elimination side reactions. thieme-connect.com The choice of reagent often depends on the specific location and steric environment of the hydroxyl group being targeted. nih.govthieme-connect.com

The synthesis of fluorinated amino acids often involves the late-stage deoxyfluorination of a corresponding hydroxy-amino acid precursor. core.ac.uknih.gov This approach allows for the precise installation of fluorine at a desired position in a highly functionalized scaffold, making it an invaluable tool for generating structural diversity. core.ac.uk

The table below presents a selection of modern deoxyfluorination reagents and their characteristics.

| Deoxyfluorination Reagent | Abbreviation | Key Characteristics |

| Diethylaminosulfur Trifluoride | DAST | Effective but thermally unstable and potentially explosive. core.ac.uk |

| Pyridinesulfonyl Fluoride | PyFluor | Bench-stable reagent; requires a base (DBU) to proceed. thieme-connect.com |

| 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | PhenoFluor™ | Crystalline, non-explosive solid; high chemoselectivity for complex molecules. nih.govnih.gov |

| Morpholinosulfur Trifluoride | Morpho-DAST | Used for deoxyfluorination of hydroxyl-containing precursors. nih.gov |

Reactivity and Transformation Pathways of Methyl 2 Aminohexanoate

Amine Group Reactions and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, enabling it to participate in a wide array of reactions.

The reaction of the primary amine of methyl 2-aminohexanoate with a carboxylic acid derivative results in the formation of an N-substituted amide through a process known as nucleophilic acyl substitution. libretexts.orgopenstax.org This reaction involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent. libretexts.org The reactivity of the carboxylic acid derivative is crucial, with acyl chlorides and anhydrides being more reactive than esters. libretexts.org

When reacting an amine with an acyl chloride, a base is often added to neutralize the hydrochloric acid byproduct. khanacademy.org The general mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling a leaving group to form the stable amide bond. masterorganicchemistry.com

The formation of amides from amines can be achieved using various reagents. libretexts.org For instance, reacting this compound with an acyl chloride or an acid anhydride (B1165640) leads to the corresponding N-acyl-aminohexanoate methyl ester. chemguide.co.ukmasterorganicchemistry.com The reaction with a carboxylic acid itself is generally slow and requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Acylating Agents for Amide Formation

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl Amide | Often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl khanacademy.orgchemguide.co.uk |

| Acid Anhydride ((R-CO)₂O) | N-Acyl Amide | May require heating; produces a carboxylic acid byproduct chemguide.co.uk |

| Carboxylic Acid (R-COOH) | N-Acyl Amide | Requires a coupling agent (e.g., DCC, HATU) or high temperatures masterorganicchemistry.comlibretexts.orgacs.org |

The resulting amide products, such as N-acetyl this compound, are important intermediates in the synthesis of more complex molecules, including peptides and pharmaceuticals. libretexts.org The amide nitrogen in these products is significantly less basic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com

The primary amine group of this compound can act as a nucleophile in substitution reactions, most commonly with alkyl halides. libretexts.org In these SN2 reactions, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemistryguru.com.sg

This initial reaction yields a secondary amine. However, the reaction often does not stop at monosubstitution. libretexts.org The newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. chemguide.co.uk This process can continue to form a quaternary ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk To favor the formation of the secondary amine, a large excess of the initial amine (in this case, this compound) can be used. mnstate.edu

Reaction Scheme: Nucleophilic Substitution of this compound with an Alkyl Halide (R-X)

Primary Amine to Secondary Amine: CH₃(CH₂)₃CH(NH₂)COOCH₃ + R-X → [CH₃(CH₂)₃CH(NH₂R)COOCH₃]⁺X⁻ The resulting salt is then deprotonated, often by another molecule of the starting amine, to yield the free secondary amine. chemguide.co.uk

Secondary Amine to Tertiary Amine: CH₃(CH₂)₃CH(NHR)COOCH₃ + R-X → [CH₃(CH₂)₃CH(NR₂)COOCH₃]⁺X⁻

This reactivity is fundamental in building more complex molecular architectures by attaching various alkyl groups to the nitrogen atom.

In multi-step syntheses, the amine group of this compound is often protected to prevent unwanted side reactions. Common amine protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). nih.govrsc.org The selective removal, or deprotection, of these groups is a critical step.

The choice of deprotection conditions depends on the specific protecting group used.

N-Boc Deprotection: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. rsc.org Thermal deprotection of N-Boc groups in continuous flow has also been reported as an effective method that can sometimes be achieved without an acid catalyst. nih.gov

N-Fmoc Deprotection: The Fmoc group is base-labile and is readily cleaved by treatment with a secondary amine, such as piperidine, in a solvent like dimethylformamide (DMF). nih.gov

Studies on pseudodipeptide methyl esters have shown that the conditions for N-deprotection can influence the reaction outcome, sometimes leading to cyclization products like 2-ketopiperazines. rsc.org For instance, hydrogenation of Z-protected pseudodipeptides under neutral conditions favored cyclization, whereas treatment of Boc-protected analogues with acid predominantly yielded the linear deprotected product. rsc.org

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) or thermal methods nih.govrsc.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine in DMF) nih.gov |

The amine functionality of this compound can be converted into an azido (B1232118) group (-N₃). This transformation is valuable as the azido group is a versatile functional group, known as a bioorthogonal chemical reporter and a precursor to amines via reduction. The synthesis of azido derivatives from amines can be achieved through diazotization followed by substitution with an azide (B81097) salt.

Alternatively, the synthesis of azido amino acid esters can be accomplished by substituting a suitable leaving group with sodium azide. For example, methyl 2-azidoacetate is synthesized by reacting methyl bromoacetate (B1195939) with sodium azide in a methanol-water mixture. orgsyn.org A similar SN2 approach could be envisioned starting from methyl 2-bromohexanoate.

In a different synthetic strategy involving carbohydrate derivatives, an azido group was introduced by opening an epoxide ring with sodium azide. nih.gov Another method involves the reduction of an azido group to an amine. For instance, methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside was reduced to the corresponding amine using acetic acid, acetic anhydride, and zinc dust. universiteitleiden.nl This suggests that the reverse process, converting the amine to the azide, is a key transformation.

Ester Group Transformations

The methyl ester group of this compound is also susceptible to chemical modification, most notably through cleavage reactions.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-aminohexanoic acid (norleucine). This reaction, known as saponification when carried out under basic conditions, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. masterorganicchemistry.com The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. masterorganicchemistry.comyoutube.com

Acid-catalyzed hydrolysis is also possible but may be less common for amino acid esters if the amine group is unprotected, as the acidic conditions would lead to the formation of the ammonium salt.

The cleavage of methyl esters in the presence of sensitive protecting groups, like the Fmoc group on the amine, requires mild and orthogonal conditions. nih.gov Standard basic hydrolysis conditions would cleave the Fmoc group. Research has shown that reagents like trimethyltin (B158744) hydroxide or, more recently, calcium(II) iodide can be used for the selective hydrolysis of N-Fmoc-protected amino acid methyl esters without affecting the Fmoc group. nih.gov Another approach involves using aluminium trichloride (B1173362) and N,N-dimethylaniline for the deprotection of the carboxyl group of N-Fmoc-protected amino acid methyl esters. nih.gov

Reactions with Organometallic Reagents

The reaction of α-amino esters like this compound with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is dictated by the presence of both an acidic proton on the primary amine and an electrophilic carbonyl carbon in the ester group.

Organolithium reagents are strong bases and nucleophiles. wikipedia.orglibretexts.org Their interaction with primary amines, which have acidic N-H protons, typically results in deprotonation to form a lithium amide. nih.gov This acid-base reaction is generally faster than nucleophilic attack at the ester carbonyl. libretexts.org Therefore, the initial reaction of this compound with one equivalent of an organolithium reagent would likely yield the corresponding lithium N-lithioaminohexanoate.

Grignard reagents also exhibit both basic and nucleophilic character. masterorganicchemistry.comyoutube.com Their reaction with primary amines can lead to the formation of an alkane and a magnesium-based amine salt, a consequence of the Grignard reagent acting as a base. nih.gov This acid-base reaction is a known limitation when targeting nucleophilic addition to other functional groups within the same molecule. libretexts.org

However, if the amino group of this compound is appropriately protected, for instance as a carbamate (B1207046) or an amide, the nucleophilic character of the organometallic reagent can be directed towards the ester carbonyl. The reaction of esters with Grignard or organolithium reagents typically proceeds via a double addition mechanism. The initial nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate which then collapses to a ketone. This ketone is subsequently attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. masterorganicchemistry.comyoutube.com

Table 1: Predicted Products of the Reaction of N-Protected this compound with Organometallic Reagents

| N-Protecting Group | Organometallic Reagent | Predicted Product (after workup) |

| Boc | Methylmagnesium bromide (2 eq.) | 2-(tert-Butoxycarbonylamino)-3-methylheptan-3-ol |

| Cbz | Phenyllithium (2 eq.) | 2-(Benzyloxycarbonylamino)-1,1-diphenylhexan-2-ol |

Transesterification Processes

Transesterification is a crucial transformation for altering the ester group of this compound, which can be important for modifying its solubility, reactivity, or for its incorporation into larger molecules. This process involves the conversion of the methyl ester to another ester by reaction with an alcohol, typically in the presence of a catalyst.

Catalytic transesterification of N-protected amino acid esters is an environmentally favorable alternative to methods requiring stoichiometric activating agents, which can lead to racemization and significant waste. nih.gov A variety of catalysts have been explored for the transesterification of α-amino esters. For instance, a tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O], has been shown to be a versatile catalyst for the transesterification of various methyl esters under mild conditions, tolerating a range of functional groups. nih.gov The use of K₂HPO₄ has also been reported as an efficient catalyst for the transesterification of N-Cbz-threonine ethyl ester to its corresponding methyl ester, highlighting the utility of simple inorganic salts in this transformation. thieme-connect.de

Enzymatic transesterification offers a highly selective and mild approach. Lipases are commonly employed enzymes for this purpose and can catalyze the reaction between an ester and an alcohol. masterorganicchemistry.com For example, commercial proteases have been used to catalyze the transesterification of monosaccharides with N-blocked phenylalanine esters. masterorganicchemistry.com While specific studies on this compound are not prevalent, the general applicability of these enzymatic methods to α-amino acid esters suggests their potential utility.

Table 2: Catalytic Systems for the Transesterification of α-Amino Esters

| Catalyst System | Substrate Example | Product Example | Reference |

| [Zn₄(OCOCF₃)₆O] | N-Protected amino acid methyl esters | N-Protected amino acid alkyl/aryl esters | nih.gov |

| K₂HPO₄ | N-Cbz-threonine ethyl ester | N-Cbz-threonine methyl ester | thieme-connect.de |

| Lipase (B570770)/Protease | N-Blocked phenylalanine esters | Transesterified N-blocked phenylalanine esters | masterorganicchemistry.com |

Stereoselective Transformations

The chiral center at the α-carbon of this compound allows for various stereoselective transformations, which are critical for the synthesis of enantiomerically pure compounds.

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. While this compound itself is already chiral, its derivatives can be substrates for such reactions. For example, the asymmetric hydrogenation of α-dehydroamino acid esters, which can be synthesized from α-keto esters, provides a route to chiral α-amino acid esters. peptide.com Rhodium/copper co-catalytic systems have been developed for the asymmetric reduction of aromatic α-dehydroamino acid esters using water as a hydrogen source, yielding chiral α-amino acid esters with high enantioselectivity. peptide.com

Furthermore, the reduction of the ester functionality of α-amino esters to produce chiral β-amino alcohols is a significant transformation. Catalytic hydrogenation of racemic α-amino esters through dynamic kinetic resolution has been achieved using ruthenabicyclic complexes, affording enantioenriched β-amino alcohols. nih.gov This method is advantageous over stoichiometric metal hydride reductions. nih.gov Earth-abundant manganese catalysts have also been developed for the asymmetric hydrogenation of ketimines, which are structurally related to the imines that can be formed from α-amino esters. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In proton NMR (¹H NMR) of this compound, the chemical shifts of the protons provide information about their local electronic environment. The protons of the methyl ester group (CH₃) typically appear as a singlet. The proton attached to the alpha-carbon (the carbon bearing the amino group) would resonate at a specific chemical shift, and its signal would be split into a multiplet due to coupling with neighboring protons. The protons of the butyl side chain would exhibit complex splitting patterns and chemical shifts depending on their proximity to the functional groups.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides a spectrum with distinct peaks for each unique carbon atom in the molecule. libretexts.org For this compound, one would expect to see signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl ester carbon, and the four carbons of the butyl side chain. libretexts.orgresearchgate.net The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of adjacent atoms. libretexts.org For instance, the carbonyl carbon would have the largest chemical shift.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the sequence of protons along the carbon chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra. These 2D methods are crucial for confirming the complete and correct structural assignment of this compound. nih.govnih.gov

| NMR Data for this compound (Predicted) |

| ¹H NMR (ppm) |

| ~3.7 (s, 3H, OCH₃) |

| ~3.5 (t, 1H, CH-NH₂) |

| ~1.4-1.7 (m, 2H, CH₂) |

| ~1.3 (m, 4H, 2xCH₂) |

| ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (ppm) |

| ~175 (C=O) |

| ~55 (CH-NH₂) |

| ~52 (OCH₃) |

| ~34 (CH₂) |

| ~27 (CH₂) |

| ~22 (CH₂) |

| ~14 (CH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. nih.gov A strong, broad band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching vibrations of the primary amine. researchgate.netmdpi.com A strong absorption around 1735-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. nih.gov C-H stretching vibrations from the alkyl chain and methyl group would appear around 2850-2960 cm⁻¹. researchgate.net

| Vibrational Spectroscopy Data for this compound (Typical Ranges) |

| Functional Group |

| N-H Stretch (amine) |

| C-H Stretch (alkane) |

| C=O Stretch (ester) |

| N-H Bend (amine) |

| C-O Stretch (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation or chromophores that absorb strongly in the UV-visible region, the spectrum is expected to show end absorption at shorter wavelengths (below 220 nm) due to n→σ* and π→π* transitions of the carbonyl group in the ester and the n→σ* transitions of the amine group. researchgate.netresearchgate.net While not highly informative for detailed structural elucidation on its own, UV-Vis detection is commonly used in conjunction with chromatographic techniques like HPLC. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of the compound and information about its structure through fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester (loss of OCH₃) and cleavage of the C-C bond adjacent to the nitrogen atom. A significant fragment would likely be observed at m/z corresponding to the loss of the butoxycarbonyl group, resulting in an ion containing the amine and the alpha-carbon. Another characteristic fragmentation would be the loss of the butyl side chain. libretexts.orgdocbrown.infodocbrown.info

| Mass Spectrometry Data for this compound |

| Molecular Ion (M⁺) |

| Key Fragments (m/z) |

| 114 ([M - OCH₃]⁺) |

| 88 ([M - C₄H₉]⁺) |

| 74 ([H₂N=CH-COOCH₃]⁺) |

| 59 ([COOCH₃]⁺) |

Chromatographic Separations for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of sample purity and the preparative separation of compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid). nih.govnih.gov

The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. HPLC can also be used for preparative purposes to isolate and purify this compound from a reaction mixture. nih.gov

Furthermore, chiral HPLC is crucial for the analysis and separation of the enantiomers (D- and L-forms) of this compound. nih.govsigmaaldrich.comasianpubs.org This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The different interactions of the enantiomers with the chiral selector result in different retention times, allowing for their separation and quantification. sigmaaldrich.comresearchgate.net This is particularly important in fields where the stereochemistry of a molecule dictates its biological activity.

| HPLC Parameters for this compound Analysis |

| Column |

| Mobile Phase |

| Detection |

| Application |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. creative-proteomics.com For amino acid esters, which are often non-volatile, a derivatization step is required to increase their volatility and thermal stability for GC analysis. nih.gov This process typically involves converting the polar amino and carboxyl groups into less polar, more volatile derivatives. nih.gov

Common derivatization procedures include esterification and acylation. creative-proteomics.comnih.gov For instance, amino acids can be converted to their N(O,S)-perfluoroacyl perfluoroalkyl esters or N(O,S)-alkyl alkoxy carbonyl esters using reagents like methyl chloroformate or pentafluoropropionic anhydride. nih.govnist.govnih.gov The derivatized sample is then injected into the gas chromatograph, where components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. dss.go.th As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. nih.gov This method offers high sensitivity and resolution, making it suitable for the quantitative analysis of amino acids in various samples. creative-proteomics.com

Table 1: Typical GC-MS Parameters for Amino Acid Ester Analysis

| Parameter | Description | Example Application |

|---|---|---|

| Derivatization | Chemical modification to increase volatility (e.g., esterification, acylation). nih.gov | Conversion to methyl esters pentafluoropropionic (Me-PFP) derivatives or reaction with methyl chloroformate. nih.govmdpi.com |

| GC Column | A chiral stationary phase is often used to separate enantiomers. | Chirasil-L-Val or gamma-cyclodextrin (B1674603) stationary phases. nih.gov |

| Injection Mode | Split or splitless injection depending on sample concentration. | Programmed Temperature Vaporiser (PTV) can be used to minimize sample handling. nih.gov |

| Detection Mode | Mass spectrometer operated in Selected Ion Monitoring (SIM) mode for high selectivity and quantification. | Monitoring specific mass fragments unique to the amino acid derivative. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), or optical purity, is critical for chiral molecules like this compound. heraldopenaccess.us Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the benchmark method for this purpose. heraldopenaccess.us The technique separates enantiomers by exploiting their differential interactions with a chiral environment, the CSP. gcms.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® columns), are widely and successfully used for the resolution of amino acid ester enantiomers. tandfonline.comyakhak.orgresearchgate.net In a typical analysis, a solution of the analyte is passed through the HPLC column. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in a later elution time compared to the other enantiomer. tandfonline.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. uma.es The choice of mobile phase, often a mixture of solvents like hexane (B92381) and 2-propanol, is optimized to achieve the best separation. tandfonline.com

Table 2: Chiral Stationary Phases for Amino Acid Ester Separation

| Chiral Stationary Phase (CSP) | Backbone | Common Use | Reference |

|---|---|---|---|

| Chiralpak IA / Lux Amylose-1 | Amylose Phenylcarbamate | Demonstrates superior performance for resolving α-amino acid esters. | yakhak.orgresearchgate.net |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for separating N-benzyloxycarbonyl derivatives of amino acid esters. | tandfonline.com |

| Chirasil-L-Val | L-valine-based polysiloxane | Used in gas chromatography for the enantioselective separation of derivatized amino acids. | nih.gov |

| Cinchona Alkaloid-based Ion Exchangers | Cinchona Alkaloids | Effective for separating β-methyl-substituted amino acids in polar ionic mode. | mdpi.com |

Ion-Exchange Chromatography for Methyl Ether Separations

Ion-Exchange Chromatography (IEC) is a foundational technique for the separation of amino acids and their derivatives. pickeringlabs.com193.16.218 This method separates molecules based on their net electrical charge. pressbooks.pub While the prompt mentions "methyl ether separations," IEC for amino acid esters like this compound primarily relies on the ionic properties of the amino and carboxyl groups, not an ether linkage.

In a typical IEC setup for amino acid analysis, a stationary phase consisting of a resin with fixed charged groups (e.g., a negatively charged sulfonated polymer) is used. pickeringlabs.com At a low pH, the amino group of this compound is protonated (—NH₃⁺), giving it a net positive charge. This positive charge causes it to bind to the negatively charged resin. pickeringlabs.com Separation from other compounds in a mixture is achieved by carefully changing the pH of the mobile phase or by increasing the concentration of a competing salt. pressbooks.pubpickeringlabs.com As the pH increases, the amino acid becomes neutral and is released from the resin. pickeringlabs.com This technique is highly reproducible and can handle complex sample matrices, making it a cornerstone of automated amino acid analysis. 193.16.218

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline form. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration (stereochemistry) of chiral centers.

To perform this analysis, a single, high-quality crystal of the compound, in this case, this compound, is required. nih.gov The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. researchgate.net By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. While a specific crystal structure for this compound was not found in the surveyed literature, research on related compounds illustrates the power of this technique. For example, the crystal structure of a Niobium(V) complex containing a coordinated L-leucine methyl ester cation was determined, revealing precise bond parameters and the S configuration of the chiral carbon atom. rsc.org Similarly, the structure of methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate was elucidated, confirming its molecular conformation and intermolecular hydrogen bonding network. nih.gov

Table 3: Information Gained from X-ray Crystallography

| Structural Information | Description |

|---|---|

| Molecular Connectivity | Defines which atoms are bonded to each other. |

| Bond Lengths and Angles | Provides precise measurements of the distances between bonded atoms and the angles they form. |

| Absolute Configuration | Unambiguously determines the R/S configuration of chiral centers in the molecule. rsc.org |

| Conformation | Reveals the spatial arrangement of atoms in the solid state. |

| Intermolecular Interactions | Shows how molecules are packed in the crystal lattice, including details of hydrogen bonding. nih.gov |

Advanced Spectroscopic Studies for Conformational and Electronic Properties

Beyond initial identification, advanced spectroscopic methods are employed to investigate the detailed conformational and electronic properties of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, IR spectroscopy would confirm the presence of the ester carbonyl group (C=O) and the amine group (N-H). nih.gov

NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the elucidation of the molecule's connectivity and conformation.

Studies on the interactions between amino acid esters and other molecules, such as nucleic acid bases in dimethylsulfoxide, have utilized both IR and UV spectroscopy to probe the nature of these associations. nih.gov These studies revealed that the stability of the complexes formed depends on the specific amino acid ester and the base, with interactions occurring through hydrogen bonds involving the ester's carbonyl group and the amino acid's side chain. nih.gov Such research highlights how spectroscopic techniques can be used to understand the electronic properties and intermolecular forces that govern the behavior of amino acid esters.

Conclusion

Methyl 2-aminohexanoate, while a seemingly simple molecule, stands as a testament to the profound importance of α-amino acid esters in the landscape of modern chemical research. Its role as a protected and activated form of the non-proteinogenic amino acid norleucine makes it an indispensable tool in the synthesis of modified peptides with enhanced stability, a critical attribute for the development of new therapeutics. Furthermore, its availability in enantiomerically pure forms provides chemists with a valuable chiral building block for the construction of complex, stereochemically defined molecules. The historical evolution of methods for its synthesis, from harsh classical conditions to milder, more efficient modern protocols, mirrors the broader progress in the field of organic chemistry. As the quest for novel and more effective pharmaceuticals and materials continues, the utility of versatile and reliable synthetic intermediates like this compound will undoubtedly remain a cornerstone of chemical innovation.

Research Applications in Organic and Chemical Biology

Building Blocks for Peptide and Peptidomimetic Synthesis

The primary role of Methyl 2-aminohexanoate in research is as a precursor to norleucine residues in peptide chains. The methyl ester protects the carboxylic acid end of the amino acid, preventing it from reacting while its amino group is coupled to another amino acid in a growing peptide chain. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis. nih.gov

Incorporation into Oligoamide and Polyamide Structures

This compound is a monomer precursor for the synthesis of specialized oligoamides and polyamides. The corresponding amino acid, 2-aminohexanoic acid, can be converted into a cyclic N-carboxy anhydride (B1165640) (NCA). This reactive intermediate readily undergoes ring-opening polymerization to form polypeptides, which are a class of polyamides. acs.orgresearchgate.net This method allows for the creation of polymers with a repeating norleucine backbone.

Furthermore, long-chain amino acids like 2-aminohexanoic acid are generally considered monomeric precursors for nylons, a well-known family of polyamides. researchgate.net Research has also demonstrated the synthesis of novel biocompatible copolymers through the polymerization of 2-aminohexanoic acid monomers, highlighting its utility in creating advanced materials with potential biomedical applications. google.com

A versatile approach to synthesizing these polyamides involves the Strecker amino acid synthesis, starting from an aldehyde like hexanal. acs.orgresearchgate.net This reaction sequence produces the 2-aminohexanoic acid monomer, which can then be polymerized.

Table 1: Polyamide Synthesis Methods Involving 2-Aminohexanoic Acid

| Method | Monomer/Precursor | Resulting Polymer | Reference |

|---|---|---|---|

| Ring-Opening Polymerization | 2-Aminohexanoic acid N-carboxy anhydride (NCA) | Poly(2-aminohexanoic acid) / Polypeptide | acs.orgresearchgate.net |

| General Polyamide Synthesis | 2-Aminohexanoic acid | Nylon-type Polyamide | researchgate.net |

Synthesis of Modified Peptides and Enzyme Inhibitors

The incorporation of norleucine, derived from this compound, into peptide sequences is a powerful strategy for creating modified peptides and potent enzyme inhibitors. Because norleucine is not one of the 20 canonical amino acids, its presence can bestow unique properties, such as increased resistance to enzymatic degradation. nih.gov

A notable application is in the development of enzyme inhibitors. By replacing a key amino acid in a known substrate peptide with norleucine, researchers can transform the peptide from a substrate into a potent inhibitor. For example, a substrate peptide for the histone methyltransferase SETD8 was converted into a highly selective inhibitor (with a Ki of ~50 nM) by substituting a critical lysine (B10760008) residue with norleucine. nih.gov The hydrophobic side chain of norleucine provided a more favorable interaction within the enzyme's binding pocket compared to the original lysine. nih.gov

Similarly, norleucine derivatives have been central to designing inhibitors for other enzymes. Dipeptide-based inhibitors featuring a boro-norleucine residue at the P1 position have been synthesized and identified as exceptionally potent and selective inhibitors of dipeptidyl peptidase 7 (DPP7), a potential therapeutic target. nih.gov In other work, new derivatives of N-epsilon-aminocaproyl-L-norleucine were synthesized and shown to effectively inhibit the enzyme plasmin, which is involved in blood clot dissolution. nih.gov

Precursors for Specialized Organic Molecules

Beyond peptide synthesis, this compound and its parent amino acid are valuable starting materials for creating a diverse array of specialized organic molecules, leveraging their inherent chirality and functional groups.

Synthesis of Chiral Building Blocks for Complex Target Molecules

As a chiral compound, 2-aminohexanoic acid is an important building block in asymmetric synthesis, where the goal is to create a specific enantiomer of a complex molecule. researchgate.netethz.ch Its defined stereochemistry is transferred to the target molecule, ensuring the correct three-dimensional structure, which is often crucial for biological activity.

For instance, L-6-hydroxynorleucine, a derivative of 2-aminohexanoic acid, serves as a key chiral intermediate in the total synthesis of L-indospicine, a hepatotoxic amino acid. researchgate.net In a different context, 2-aminohexanoic acid has been used to synthesize chiral perylene (B46583) and naphthalene (B1677914) diimides, which are molecules of interest in materials science due to their electronic and optical properties. emu.edu.tr

Derivatization for Pharmacological Probes and Research Tools

The structural similarity of norleucine to other amino acids, particularly methionine, makes it an excellent tool for creating pharmacological probes. wikipedia.orglifetein.com Norleucine is nearly isosteric with methionine but lacks the sulfur atom, allowing researchers to investigate the specific role of the sulfur in biological processes. wikipedia.org

A prominent example is its use in studying Alzheimer's disease. The neurotoxic effects of Amyloid-β peptides, a central component of the disease's characteristic plaques, have been linked to a methionine residue. wikipedia.org Studies have shown that when this methionine is replaced with norleucine, the neurotoxic effects of the peptides are completely negated. wikipedia.orglifetein.com This substitution provides a powerful research tool to probe the mechanisms of amyloid toxicity without the complicating factor of methionine oxidation. frontiersin.org

Furthermore, derivatives of norleucine are explored as potential starting points for new drugs or as tools to investigate biochemical pathways. ontosight.aiontosight.ai For example, prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with anticancer properties, have been developed to improve metabolic stability and tumor-targeted delivery. acs.org

Table 2: Research Applications of Norleucine as a Methionine Analogue

| Research Area | Biological Target/System | Finding | Reference |

|---|---|---|---|

| Alzheimer's Disease | Amyloid-β Peptide | Substitution of Met35 with norleucine negates neurotoxicity. | wikipedia.orglifetein.com |

| Protein Engineering | General Protein Structure | Replacement of methionine with norleucine has little effect on protein structure, indicating a minor structural role for the Met thioether. | wikipedia.org |

| Recombinant Protein Production | E. coli Expression Systems | Norleucine can be mis-incorporated in place of methionine, a phenomenon studied to improve protein fidelity. | nih.govnih.gov |

Use in Functional Monomer and Polymer Synthesis

This compound is a precursor for functional monomers used in the synthesis of advanced polymers with tailored properties. By modifying the amino group, it can be converted into a polymerizable unit. A common strategy is to react the amino acid with acryloyl chloride to produce N-acryloyl-2-aminohexanoic acid. ucsd.edugoogle.com

These N-acryloyl amino acid monomers are valuable in materials science and can be polymerized, often with cross-linkers, to create hydrogels and other functional polymers. ucsd.edunih.gov The synthesis of these monomers can be achieved through various methods, including the Schotten-Baumann reaction with the amino acid or a one-pot procedure starting from a ketone. google.comgoogle.com The resulting polymers, which possess amino acid side chains, are investigated for applications in drug delivery, tissue engineering, and as sensor materials due to their potential biocompatibility and unique chemical properties. rsc.org

Applications in Biocatalysis and Enzyme Mechanism Studies

This compound, as an ester of the non-proteinogenic amino acid 2-aminohexanoic acid, holds potential as a substrate for various enzymes, particularly hydrolases such as proteases and esterases. These enzymes catalyze the cleavage of ester and amide bonds. In enzymatic studies, this compound can be used to probe the substrate specificity of an enzyme's active site. The size and nature of the hexyl side chain, combined with the methyl ester group, provide a unique molecular landscape for enzyme recognition and binding.

For instance, certain proteases that exhibit broad substrate specificity might recognize and hydrolyze the methyl ester of this compound. The rate of this hydrolysis can be monitored to determine the enzyme's catalytic efficiency towards this specific substrate. Such studies are crucial for mapping the steric and electronic requirements of an enzyme's active site.

Furthermore, derivatives of this compound could be designed to act as enzyme inhibitors. By modifying the structure, for example, by introducing a functional group that can form a covalent bond with an active site residue, the compound can be turned into an irreversible inhibitor. Alternatively, it could act as a competitive inhibitor by binding to the active site without undergoing a reaction, thereby blocking access to the natural substrate. nih.govnih.gov

| Enzyme Class | Potential Interaction | Research Application |

|---|---|---|

| Esterases | Substrate (hydrolysis of the methyl ester) | Characterizing enzyme activity and specificity. |

| Proteases | Substrate or Competitive Inhibitor | Mapping active site and screening for inhibitors. |

| Acylases | Potential Substrate | Investigating biocatalytic production of 2-aminohexanoic acid. |

The study of non-proteinogenic amino acids and their derivatives, like this compound, can provide valuable insights into the flexibility and limitations of metabolic pathways. nih.govresearchgate.net While this specific compound is not a common metabolite, its introduction into a biological system can help elucidate the mechanisms of amino acid transport, degradation, and potential incorporation into metabolic networks. mdpi.com

Researchers can use isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) to trace its metabolic fate within an organism or cell culture. This can reveal whether it is hydrolyzed to 2-aminohexanoic acid and methanol (B129727), and how these products are further metabolized. Such studies can shed light on the substrate promiscuity of enzymes involved in amino acid catabolism and anabolism. nih.gov For example, it could be investigated whether aminotransferases can act on 2-aminohexanoic acid, transferring its amino group to an α-keto acid. nih.gov

Understanding how cells handle such "foreign" amino acid derivatives can also have implications for synthetic biology and metabolic engineering, where the goal is to design novel metabolic pathways for the production of valuable chemicals.

This compound can serve as a useful tool in enzyme kinetics research to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for enzymes that can process it. wikipedia.orglibretexts.org The K_m value would indicate the concentration of this compound at which the enzyme reaches half of its maximum reaction rate, providing a measure of the enzyme's affinity for this substrate. nih.gov

By systematically varying the concentration of this compound and measuring the initial reaction rate, a Michaelis-Menten plot can be generated. wikipedia.orglibretexts.org This allows for a quantitative comparison of the enzyme's efficiency with this substrate versus other substrates. Such kinetic data is fundamental to understanding the enzyme's mechanism and how its activity is regulated.

Moreover, in inhibitor studies, the effect of potential inhibitors on the kinetics of this compound hydrolysis can be examined. This can reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide the inhibition constant (K_i), which quantifies the inhibitor's potency.

| Kinetic Parameter | Symbol | Description | Hypothetical Value |

|---|---|---|---|

| Michaelis Constant | K_m | Substrate concentration at half V_max; indicates affinity. | e.g., 5 mM |

| Maximum Velocity | V_max | Maximum rate of reaction at saturating substrate concentration. | e.g., 100 µmol/min/mg enzyme |

| Catalytic Constant | k_cat | Turnover number; molecules of substrate converted per enzyme molecule per second. | e.g., 50 s⁻¹ |

| Catalytic Efficiency | k_cat / K_m | Overall efficiency of the enzyme for the substrate. | e.g., 1 x 10⁴ M⁻¹s⁻¹ |

Emerging Applications in Green Chemistry

An emerging area of green chemistry is the capture and utilization of carbon dioxide (CO₂) as a C1 feedstock for the production of value-added chemicals. mpg.de One such application is the conversion of CO₂ to formate (B1220265). technologynetworks.com Recent research has explored the use of amino acids as effective agents for CO₂ capture. nih.govrsc.orgsemanticscholar.org The amine group of the amino acid can react with CO₂ to form a carbamate (B1207046), which can then be catalytically hydrogenated to produce formate. rsc.orgresearchgate.net

The use of amino acid esters like this compound could offer advantages in terms of solubility and the properties of the resulting formate salt. The process represents a promising route for CO₂ utilization, transforming a greenhouse gas into a useful chemical. sciencenet.cnmdpi.com

| Amine Compound | CO₂/Amine Ratio | Formate Yield | Reference |

|---|---|---|---|

| 6-aminohexanoic acid | 0.12 | 25% | nih.govsemanticscholar.org |

| 1,5-diaminopentane | 0.82 | 34% | nih.govsemanticscholar.org |

| L-lysine | Data not specified | High efficiency reported | rsc.orgsemanticscholar.org |

| This compound | Hypothetical | Potential for similar reactivity | N/A |

The development of bio-based polymers is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels. rsc.orgresearchgate.netmdpi.com Amino acids and their derivatives are attractive monomers for the synthesis of bio-based polyamides and polyesters due to their renewable origins and inherent functionality. nih.gov this compound, with its amino and methyl ester functional groups, is a bifunctional monomer that could be used in the synthesis of such polymers.

The amino group can react with a dicarboxylic acid or its derivative to form a polyamide, while the methyl ester group can undergo transesterification with a diol to produce a polyester. This dual functionality allows for the creation of a variety of polymer architectures. For example, it could be incorporated as a comonomer in the synthesis of copolyesters or copolyamides to modify the properties of the final material, such as its thermal stability, mechanical strength, or biodegradability. nih.gov

The synthesis of polymers from monomers derived from biomass, such as amino acids, is a key strategy in advancing the circular economy and creating more sustainable materials. rsc.org